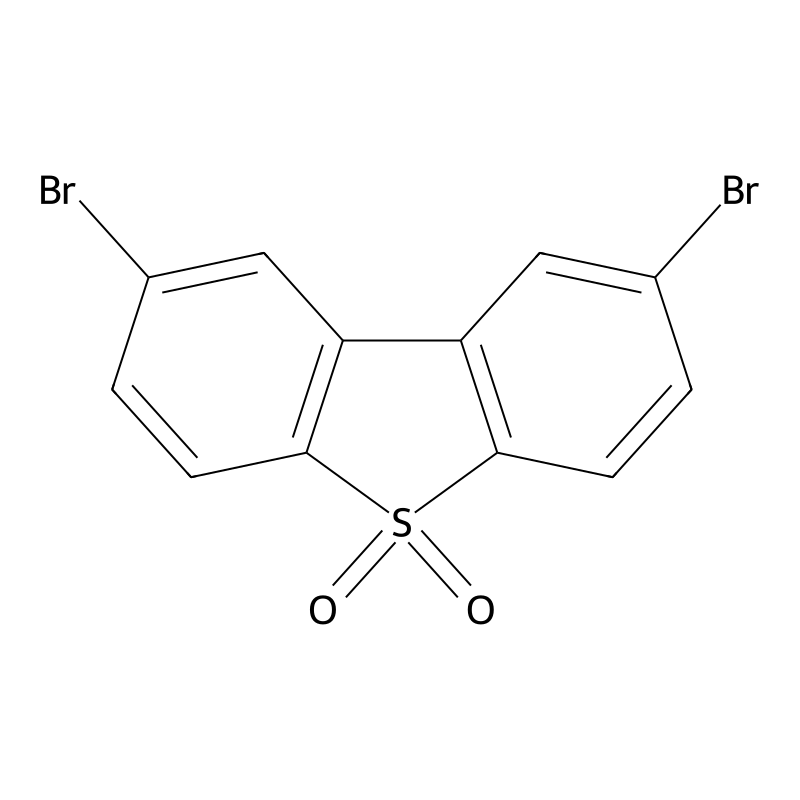

2,8-Dibromodibenzothiophene 5,5-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,8-Dibromodibenzothiophene 5,5-dioxide is a well-studied organic compound with applications in various scientific research fields. Its synthesis has been reported in several publications, with variations in methods and reaction conditions (). The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity ().

Organic Electronics:

One of the prominent research areas for 2,8-Dibromodibenzothiophene 5,5-dioxide is in the field of organic electronics. This compound exhibits interesting properties like good thermal stability, electron-withdrawing character, and ease of functionalization, making it a valuable building block for organic semiconductors (). Research efforts have explored its potential applications in various organic electronic devices, including:

- Organic light-emitting diodes (OLEDs): As a host material for phosphorescent dyes, 2,8-Dibromodibenzothiophene 5,5-dioxide can contribute to efficient light emission and improved device performance ().

- Organic field-effect transistors (OFETs): This compound has been investigated as an electron transport layer material in OFETs, facilitating the efficient transport of charge carriers within the device ().

- Organic photovoltaic cells (OPVs): Studies have explored the use of 2,8-Dibromodibenzothiophene 5,5-dioxide as an active layer material in OPVs, potentially contributing to light absorption and efficient conversion of solar energy into electricity ().

Other Potential Applications:

Beyond organic electronics, 2,8-Dibromodibenzothiophene 5,5-dioxide is being investigated for other research applications, including:

- Medicinal chemistry: Studies have explored the potential of this compound and its derivatives as antitumor and antimicrobial agents, although further research is needed to establish their efficacy and safety ().

- Material science: This compound's properties are being explored for potential applications in various materials, such as flame retardants and photoresists, though further research is ongoing in these areas ().

2,8-Dibromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula and a molecular weight of 374.05 g/mol. This compound is a derivative of dibenzothiophene, characterized by the presence of two bromine atoms at the 2 and 8 positions and a sulfone group at the 5 and 5 positions. It appears as a white to light yellow powder or crystalline solid with a melting point ranging from 226°C to 361°C, depending on its purity and specific form .

The compound serves as an important building block in organic synthesis, particularly in the development of materials for organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its structural attributes provide unique electronic properties that are beneficial for various applications in material science .

The synthesis of 2,8-dibromodibenzothiophene 5,5-dioxide involves several key reactions:

- Bromination Reaction: The initial synthesis starts with dibenzothiophene, which is brominated using bromine in chloroform under controlled conditions to yield 2,8-dibromodibenzothiophene. This reaction typically requires a nitrogen atmosphere to prevent unwanted side reactions .

- Oxidation Reaction: The further oxidation of 2,8-dibromodibenzothiophene can be achieved using dihydrogen peroxide in acetic acid, leading to the formation of 2,8-dibromodibenzothiophene 5,5-dioxide. This step enhances the electronic properties of the compound, making it suitable for various applications in organic electronics .

- Coupling Reactions: The compound can also participate in Buchwald-Hartwig cross-coupling reactions with secondary amines to form more complex molecules, which are useful in pharmaceutical chemistry .

The synthesis methods for producing 2,8-dibromodibenzothiophene 5,5-dioxide include:

- Bromination of Dibenzothiophene: Dissolving dibenzothiophene in chloroform and adding bromine dropwise under nitrogen atmosphere allows for selective bromination at the 2 and 8 positions. This method typically yields high purity products with minimal by-products .

- Oxidation Process: After obtaining the dibrominated compound, oxidation using dihydrogen peroxide in acetic acid effectively introduces the sulfone group at the desired positions. This method is crucial for enhancing the compound's electronic properties .

2,8-Dibromodibenzothiophene 5,5-dioxide has several notable applications:

- Organic Electronics: It serves as a key building block for materials used in OLEDs and OFETs due to its favorable electronic properties and ability to facilitate charge transport .

- Photovoltaics: The compound is also explored in organic photovoltaic devices where its structural properties can enhance light absorption and charge separation efficiency .

- Research and Development: It is utilized in synthetic chemistry as an intermediate for developing new materials with specific electronic characteristics or biological activities .

Studies on interaction mechanisms involving 2,8-dibromodibenzothiophene 5,5-dioxide primarily focus on its behavior in electronic devices. The compound has been shown to exhibit high hole mobilities when incorporated into organic field-effect transistors. This property is crucial for improving device performance in terms of efficiency and stability . Additionally, its interactions with other organic compounds during synthesis can lead to novel derivatives with enhanced functionalities.

Several compounds share structural similarities with 2,8-dibromodibenzothiophene 5,5-dioxide. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3,7-Dibromodibenzothiophene 5,5-dioxide | 83834-12-2 | Electron-deficient moiety suitable for D–A conjugates |

| Dibenzothiophene | N/A | Base structure without bromination or sulfonation |

| Dibenzothiophene-S,S-dioxide | N/A | Sulfone group enhances solubility and electron affinity |

Uniqueness of 2,8-Dibromodibenzothiophene 5,5-Dioxide:

- The specific positioning of bromine atoms at the 2 and 8 positions distinguishes it from other dibromodibenzothiophenes.

- The presence of both bromine substituents and a sulfone group contributes to its unique electronic properties that are advantageous for applications in organic electronics.

Bromination Pathways for Dibenzothiophene Precursors

The synthesis of 2,8-dibromodibenzothiophene 5,5-dioxide begins with the selective bromination of dibenzothiophene precursors [1]. The bromination of dibenzothiophene can be achieved through multiple pathways, each offering distinct advantages in terms of regioselectivity and reaction conditions.

Electrophilic Aromatic Substitution Mechanisms

The primary approach involves electrophilic aromatic substitution using bromine in the presence of Lewis acid catalysts [2]. The mechanism proceeds through a two-step process where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate [2] [3]. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring [3].

For dibenzothiophene systems, the 2,8-positions are particularly favored due to their electronic environment and the electron-withdrawing nature of the sulfur atom [1]. The bromination of dibenzothiophene with bromine in chloroform has been successfully demonstrated to produce 2,8-dibromodibenzothiophene [1].

N-Bromosuccinimide Mediated Bromination

An alternative approach utilizes N-bromosuccinimide as the brominating agent [4] [5]. This method offers several advantages including improved regioselectivity and milder reaction conditions [5] [6]. The reaction typically proceeds in acetonitrile at room temperature, providing excellent yields of the desired dibrominated products [5].

The mechanistic pathway involves the formation of a bromine cation equivalent through the homolytic fission of the N-Br bond [6]. The planar structure of N-bromosuccinimide facilitates this process, making it an effective brominating agent for aromatic systems [6].

| Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Bromine/Chloroform | Chloroform | Reflux | 85-90% | [1] |

| N-Bromosuccinimide | Acetonitrile | Room temperature | 95-99% | [5] |

| Bromine/Iron catalyst | Various | 80-120°C | 70-85% | [7] |

Advanced Bromination Techniques

Recent developments in bromination methodology include the use of bromine trifluoride systems [8]. This approach offers instantaneous reaction rates and eliminates the need for traditional catalysts [8]. The method involves reacting the aromatic compound with a bromination agent comprising bromine-trifluoride and bromine at temperatures above minus ten degrees Celsius [8].

Oxidation Strategies to Achieve Sulfone Functionality

The conversion of dibenzothiophene derivatives to their corresponding sulfone forms represents a critical step in the synthesis of 2,8-dibromodibenzothiophene 5,5-dioxide [9] [10]. Multiple oxidation strategies have been developed to achieve this transformation efficiently.

Hydrogen Peroxide Oxidation Systems

Hydrogen peroxide-based oxidation represents the most widely employed method for converting dibenzothiophene to dibenzothiophene sulfone [9] [10]. The oxidation proceeds through a stepwise mechanism, first forming the sulfoxide intermediate before further oxidation to the sulfone [11] [12].

The reaction conditions significantly influence the selectivity and yield of the oxidation process [12]. Optimal conditions typically involve a dibenzothiophene to hydrogen peroxide molar ratio of 1:20 with stepwise addition of the oxidant [12]. Under these conditions, 60% of dibenzothiophene can be converted to dibenzothiophene sulfoxide (12%) and dibenzothiophene sulfone (46%) [12].

Temperature control is crucial for achieving high selectivity [11]. Higher concentrations of hydrogen peroxide favor the formation of dibenzothiophene sulfone, while lower concentrations result in increased sulfoxide formation [11]. The turnover frequency for dibenzothiophene oxidation varies between 175 and 276 per hour depending on the specific conditions employed [11].

Metal-Catalyzed Oxidation Methods

Transition metal catalysts significantly enhance the efficiency of dibenzothiophene oxidation [13]. Ruthenium chloride catalysts in hydrocarbon solvents at 80°C for 20 hours provide corresponding sulfones in almost quantitative yields [13]. The reaction mechanism involves autoxidation of solvents to hydroperoxides followed by reaction of the sulfur compounds with the resulting peroxides [13].

Vanadium-based catalysts also demonstrate excellent performance in dibenzothiophene oxidation [11]. The use of oxidovanadium(IV) with hydrogen peroxide achieves effective conversion while maintaining good selectivity for the sulfone product [11].

| Oxidation System | Temperature | Time | Conversion | Selectivity to Sulfone |

|---|---|---|---|---|

| H₂O₂/Bicarbonate | Room temperature | 2-4 hours | 90% | 85% |

| H₂O₂/Vanadium catalyst | 40°C | 1 hour | 60% | 77% |

| H₂O₂/Iron porphyrin | 45°C | 1 hour | 86% | 95% |

| Ruthenium/O₂ | 80°C | 20 hours | >95% | >98% |

Meta-Chloroperbenzoic Acid Oxidation

Meta-chloroperbenzoic acid represents another effective oxidizing agent for the conversion of dibenzothiophene to dibenzothiophene sulfone [14] [15]. This peroxyacid readily oxidizes thioethers to sulfoxides and subsequently to sulfones under mild conditions [14] [15].

The reaction mechanism involves the transfer of oxygen from the peroxyacid to the sulfur atom, breaking the weak oxygen-oxygen bond in the process [14]. The method is particularly attractive due to its high chemoselectivity and predictable reaction outcomes [15].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions provide powerful methods for the functionalization of 2,8-dibromodibenzothiophene 5,5-dioxide derivatives [16] [17]. These transformations enable the introduction of various substituents while maintaining the core dibenzothiophene sulfone structure.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction represents one of the most versatile methods for carbon-carbon bond formation in dibenzothiophene chemistry [16] [17]. This transformation involves the coupling of 2-bromoaryl sulfinate esters with arylboronic acids, selectively occurring at the bromo group [16] [17].

The reaction mechanism follows the traditional palladium-catalyzed cross-coupling pathway involving oxidative addition, transmetalation, and reductive elimination steps [18]. The presence of the sulfone functionality does not significantly interfere with the coupling process, allowing for efficient transformation under standard conditions [16].

Recent developments have demonstrated the successful application of Suzuki-Miyaura coupling to dibenzothiophene derivatives in deep eutectic solvents [19]. These environmentally benign reaction media enable ligand-free cross-coupling reactions under air and moderate heating at 60°C [19].

Alternative Cross-Coupling Methodologies

Stille coupling reactions provide an alternative approach for carbon-carbon bond formation in dibenzothiophene systems [20] [21]. This methodology involves the coupling of aryl halides with organotin compounds, offering complementary reactivity to the Suzuki-Miyaura process [20].

The development of catalytic tin systems has addressed some of the traditional limitations associated with stoichiometric organotin reagents [21]. By recycling the organotin halide byproduct back to organotin hydride, a hydrostannylation/cross-coupling sequence can be carried out with catalytic amounts of tin [21].

Sonogashira coupling represents another valuable transformation for introducing alkyne functionality into dibenzothiophene derivatives [22]. This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides under palladium/copper co-catalytic conditions [22].

| Cross-Coupling Method | Coupling Partners | Typical Conditions | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide + Boronic acid | Pd catalyst, base, 80-100°C | 70-95% |

| Stille | Aryl bromide + Organotin | Pd catalyst, 100-120°C | 60-85% |

| Sonogashira | Aryl bromide + Terminal alkyne | Pd/Cu co-catalyst, base, 60-80°C | 65-90% |

Palladium-Catalyzed Carbon-Hydrogen Bond Activation

Recent advances in palladium catalysis have enabled direct carbon-hydrogen bond functionalization of dibenzothiophene derivatives [23] [24]. This approach bypasses the need for pre-functionalized substrates and allows for more direct synthetic routes [24].

The palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon-hydrogen and carbon-sulfur bonds represents a mechanistically unique transformation [24] [25]. Unlike conventional palladium-catalyzed processes, this reaction does not require external stoichiometric oxidants or reactive functionalities such as carbon-halogen bonds [24].

Large-Scale Production Challenges and Purification Techniques

The large-scale production of 2,8-dibromodibenzothiophene 5,5-dioxide presents several challenges related to reaction scalability, product isolation, and purification [26] [27].

Scalability Considerations

Industrial-scale bromination processes require careful consideration of heat management and bromine handling [26]. The exothermic nature of bromination reactions necessitates efficient heat transfer systems to maintain reaction control [26]. Continuous flow reactors have emerged as a promising solution, enabling better temperature control and improved safety profiles [26].

The optimization of bromine generation systems has significantly improved process efficiency [26]. Modern approaches utilize in-situ bromine generation from sodium bromate and hydrobromic acid, achieving exceptional mass utilization through hydrobromic acid recycling [26]. These systems can produce 3.8 millimoles of bromine per milliliter of aqueous phase, dramatically increasing productivity [26].

Purification Methodologies

The purification of dibenzothiophene derivatives requires specialized techniques due to their unique physicochemical properties [27] [28]. Reverse-phase high-performance liquid chromatography has proven particularly effective for the separation of positional isomers and other structural modifications [27].

Flash chromatography represents the standard approach for laboratory-scale purification of dibenzothiophene compounds [29]. The technique utilizes differences in compound polarity to achieve separation on silica gel columns [29]. Compounds with higher solubility migrate through the column faster than those with lower solubility, enabling individual collection of purified materials [29].

| Purification Method | Scale | Purity Achieved | Throughput | Cost Considerations |

|---|---|---|---|---|

| Flash chromatography | Laboratory | >95% | 1-10 g/day | Moderate solvent usage |

| Reverse-phase HPLC | Analytical/Preparative | >99% | 10-100 mg/day | High solvent quality required |

| Recrystallization | Laboratory/Pilot | 90-98% | 10-100 g/day | Low solvent usage |

| Vacuum distillation | Pilot/Industrial | 85-95% | 100-1000 g/day | Energy intensive |

Crystallization and Isolation Strategies

Crystallization techniques play a crucial role in the final purification and isolation of 2,8-dibromodibenzothiophene 5,5-dioxide [30] [31]. The compound typically appears as a white to light yellow powder with a melting point of 361°C [30].

Solubility studies have provided important insights for optimizing crystallization conditions [31]. The solubility of dibenzothiophene derivatives in various solvent systems has been systematically investigated, enabling the development of effective purification protocols [31].

Advanced crystallization techniques, including controlled cooling and seeding strategies, have been developed to improve crystal quality and reduce impurity incorporation [32]. These methods are particularly important for achieving the high purity levels required for electronic and pharmaceutical applications [32].